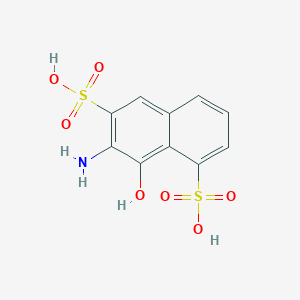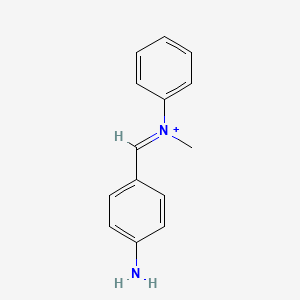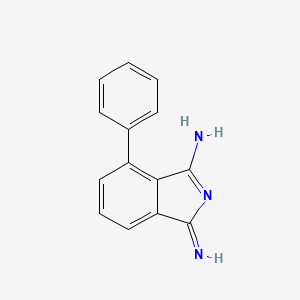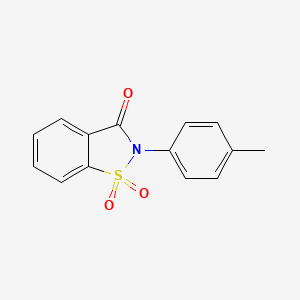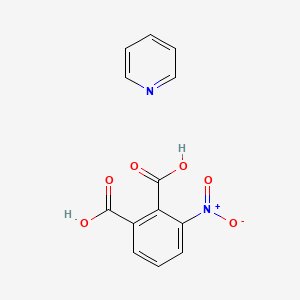
1,1'-Methylenebis(4-tert-butyl-2,6-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) is an organic compound known for its unique structural properties and applications. This compound is characterized by the presence of two benzene rings connected by a methylene bridge, with tert-butyl and dimethyl groups attached to the benzene rings. Its chemical formula is C23H32.
Preparation Methods
The synthesis of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods often utilize catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions typically target the methylene bridge or the tert-butyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as an additive in the production of plastics, rubbers, and other materials to enhance their stability and performance.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) can be compared with other similar compounds, such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its antioxidant properties and used in rubber and plastic industries.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant in various industrial applications.
The uniqueness of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) lies in its specific structural arrangement and the presence of tert-butyl and dimethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
65338-71-8 |
|---|---|
Molecular Formula |
C25H36 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C25H36/c1-16-11-20(24(5,6)7)12-17(2)22(16)15-23-18(3)13-21(14-19(23)4)25(8,9)10/h11-14H,15H2,1-10H3 |
InChI Key |
BMBBSFZUKSMVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)
![Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate](/img/structure/B14493380.png)

![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
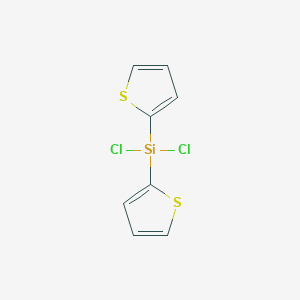
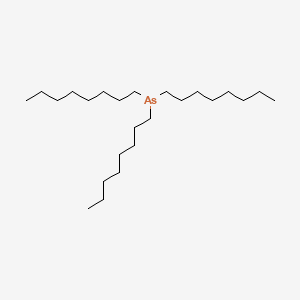

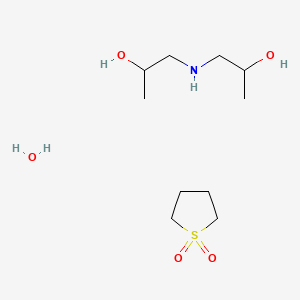
![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
